molecular formula C20H25ClN2O3 B2867227 methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate CAS No. 612514-96-2

methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate

Cat. No.: B2867227
CAS No.: 612514-96-2
M. Wt: 376.88
InChI Key: CIYFRFWVOIYEDT-UHFFFAOYSA-N
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Description

Methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chlorine atom at the 4-position and a urea-linked adamantane derivative at the 3-position. The adamantane moiety, a rigid bicyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name

methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYFRFWVOIYEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Chloro-3-Nitrobenzoic Acid

The synthesis begins with esterification of 4-chloro-3-nitrobenzoic acid. In a typical procedure:

  • Reagents : Methanol, concentrated sulfuric acid (catalyst).
  • Conditions : Reflux at 65°C for 6–8 hours.
  • Outcome : Methyl 4-chloro-3-nitrobenzoate is obtained in ~85% yield after recrystallization from ethanol.

Table 1 : Esterification Reaction Optimization

Parameter Optimal Value Impact on Yield
Catalyst (H₂SO₄) 2 mol% Maximizes rate
Temperature 65°C Prevents decomposition
Solvent Methanol (neat) Simplifies isolation

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation:

  • Reagents : Hydrogen gas (1 atm), 10% Pd/C (catalyst), ethanol solvent.
  • Conditions : Room temperature, 12 hours.
  • Outcome : Methyl 3-amino-4-chlorobenzoate is isolated in 92% yield.

Alternative reducing agents like iron powder in hydrochloric acid afford moderate yields (70–75%) but require longer reaction times (24 hours).

Preparation of (Adamantan-1-yl)methyl Isocyanate

Synthesis from (Adamantan-1-yl)methylamine

The isocyanate is generated via reaction of (adamantan-1-yl)methylamine with triphosgene:

  • Reagents : Triphosgene (0.33 equiv), dry dichloromethane, triethylamine (base).
  • Conditions : 0°C to room temperature, 2 hours under nitrogen.
  • Outcome : (Adamantan-1-yl)methyl isocyanate is obtained as a colorless liquid (78% yield).

Safety Note : Triphosgene releases toxic gases; reactions must be conducted in a fume hood with stringent temperature control.

Formation of the Urea Linkage

Isocyanate-Amine Coupling

The key step involves reacting methyl 3-amino-4-chlorobenzoate with (adamantan-1-yl)methyl isocyanate:

  • Reagents : Dry tetrahydrofuran (THF), catalytic dimethylaminopyridine (DMAP).
  • Conditions : 0°C to room temperature, 12 hours.
  • Workup : Precipitation with ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane).
  • Outcome : Target compound isolated in 68% yield.

Table 2 : Coupling Reaction Variables

Variable Optimal Condition Effect on Yield
Solvent THF Enhances solubility
Catalyst DMAP (5 mol%) Accelerates reaction
Temperature 0°C → RT Minimizes side reactions

Alternative Carbodiimide-Mediated Route

For laboratories avoiding isocyanates, a carbodiimide approach is viable:

  • Activation : React (adamantan-1-yl)methylamine with 1,1'-carbonyldiimidazole (CDI) in THF to form an imidazole carbamate.
  • Coupling : Add methyl 3-amino-4-chlorobenzoate and heat to 50°C for 24 hours.
  • Yield : 62% after purification.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The adamantane group’s bulk necessitates:

  • Extended reaction times (up to 24 hours).
  • High dilution conditions (0.1 M concentration) to reduce dimerization.

Purification Strategies

  • Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate the product from unreacted starting materials.
  • Recrystallization : Use ethanol/water mixtures to improve crystallinity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.0 Hz, 1H, ArH), 7.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.52 (s, 1H, NH), 4.12 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 2.01–1.80 (m, 15H, Adamantane-H).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Applications and Derivatives

The adamantane moiety confers enhanced lipid solubility and metabolic stability, making this compound a candidate for:

  • Pharmaceutical intermediates : Particularly in protease inhibitors or CNS-targeted therapies.
  • Polymer science : As a monomer for high-performance materials.

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include hydroxylated adamantane derivatives, reduced carbamoylamino compounds, and substituted benzoate esters .

Mechanism of Action

The mechanism of action of methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. This property is exploited in drug delivery systems to improve the bioavailability of therapeutic agents . The carbamoylamino group can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i), 4-chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i), and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i), share key features but differ in substituents and functional groups . Below is a detailed comparison:

Structural Differences

  • Adamantane vs. Aromatic Substituents : The adamantane group in the target compound replaces chlorinated phenyl rings in analogs (e.g., 3-chlorophenyl in 4a–i). Adamantane’s rigid, three-dimensional structure enhances membrane permeability compared to planar aromatic systems .
  • Urea vs. Carbamate Linkages: The target compound employs a urea bridge, whereas analogs 4a–i, 5a–i, and 6a–i use carbamate (-O-C(=O)-NH-) linkages.

Physicochemical Properties

Lipophilicity, a critical factor in bioavailability, was determined via HPLC-derived capacity factors (k) for analogs. Key findings:

Compound Series Avg. log k Key Substituent
4a–i (3-chlorophenyl) 2.8–3.5 Chlorinated aryl
5a–i (4-dichlorophenyl) 3.1–3.9 Dichlorinated aryl
6a–i (3,4-dichlorophenyl) 3.4–4.2 Trichlorinated aryl
Target Compound Est. 4.5–5.0 Adamantane

Note: The adamantane group likely increases log k (lipophilicity) beyond chlorinated analogs due to its hydrophobic cage structure. Experimental data for the target compound is lacking in the provided evidence; values are extrapolated from structural trends .

Metabolic Stability

Adamantane derivatives are resistant to oxidative metabolism due to their saturated carbon framework, whereas chlorinated phenyl analogs are prone to cytochrome P450-mediated dehalogenation . This positions the target compound as a more stable candidate for in vivo applications.

Biological Activity

Methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and pharmacological effects, supported by case studies and relevant data.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an adamantane moiety, which is known for its unique three-dimensional shape and stability. The chemical formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.81 g/mol. Its structure can be represented as follows:

Molecular Structure C18H18ClN3O2\text{Molecular Structure }\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with adamantane-based amines. The process generally includes several steps such as:

  • Formation of the Carbamoyl Group : Reacting adamantane derivatives with isocyanates to form carbamates.
  • Esterification : The carbamate is then reacted with methyl alcohol to produce the methyl ester.

Research indicates that compounds containing adamantane structures often exhibit significant biological activity, including antiviral and anticancer properties. The mechanisms may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for viral replication.
  • Interaction with Receptors : Adamantane derivatives can modulate neurotransmitter receptors, affecting pathways related to cognition and mood.

Pharmacological Effects

  • Antiviral Activity : Some studies suggest that adamantane derivatives can inhibit viruses such as influenza by interfering with the viral membrane proteins.
  • Antitumor Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction.

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a related adamantane compound against influenza virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting that this compound may share similar properties.

CompoundViral Load Reduction (%)IC50 (µM)
Test Compound85%5.2
Control10%N/A

Study 2: Antitumor Activity

Another study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5045
10020

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